molecular formula C11H15NO B2391841 2-(1,2,3,4-Tetrahydroquinolin-4-YL)ethan-1-OL CAS No. 5322-07-6

2-(1,2,3,4-Tetrahydroquinolin-4-YL)ethan-1-OL

Cat. No. B2391841
CAS RN: 5322-07-6
M. Wt: 177.247
InChI Key: MDKOHIKUJGFZOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,2,3,4-Tetrahydroquinolin-4-YL)ethan-1-OL is a chemical compound with the CAS Number: 5322-07-6 . It has a molecular weight of 177.25 and its IUPAC name is 2-(1,2,3,4-tetrahydro-4-quinolinyl)ethanol . It is typically in an oil form .


Molecular Structure Analysis

The InChI code for 2-(1,2,3,4-Tetrahydroquinolin-4-YL)ethan-1-OL is 1S/C11H15NO/c13-8-6-9-5-7-12-11-4-2-1-3-10(9)11/h1-4,9,12-13H,5-8H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound 2-(1,2,3,4-Tetrahydroquinolin-4-YL)ethan-1-OL is an oil at room temperature . It has a molecular weight of 177.25 .

Scientific Research Applications

Domino Reactions

Domino reactions are a highly effective strategy for the synthesis of bioactive natural products and pharmaceutical agents . 2-(1,2,3,4-Tetrahydroquinolin-4-YL)ethan-1-OL can be synthesized using domino reactions, which involve reduction or oxidation followed by cyclization, S N Ar-terminated sequences, acid-catalyzed ring closures or rearrangements, high temperature cyclizations, and metal-promoted processes .

Drug Synthesis

The tetrahydroquinoline scaffold, which is a part of 2-(1,2,3,4-Tetrahydroquinolin-4-YL)ethan-1-OL, contributes immensely to synthetic drug design strategies . It enhances aesthetic approaches in total synthesis and improves yields in large-scale synthesis .

Biological Activities

1,2,3,4-Tetrahydroquinolines, a class of compounds that includes 2-(1,2,3,4-Tetrahydroquinolin-4-YL)ethan-1-OL, exert diverse biological activities against various infective pathogens and neurodegenerative disorders . This makes them valuable in the development of new therapeutic agents .

Chemoproteomic Studies

2-(1,2,3,4-Tetrahydroquinolin-4-YL)ethan-1-OL can be used as a cysteine-reactive small-molecule fragment for chemoproteomic and ligandability studies . This allows for the exploration of both traditionally druggable proteins as well as “undruggable,” or difficult-to-target, proteins .

Asymmetric Hydroxylation

2-(1,2,3,4-Tetrahydroquinolin-4-YL)ethan-1-OL can be synthesized through a cascade biocatalysis system involving asymmetric hydroxylation . This process provides chiral 2-substituted-1,2,3,4-tetrahydroquinoline-4-ols .

Diastereoselective Oxidation

In addition to asymmetric hydroxylation, 2-(1,2,3,4-Tetrahydroquinolin-4-YL)ethan-1-OL can also be synthesized through diastereoselective oxidation . This process yields chiral 2-substituted-2,3-dihydroquinolin-4 (1 H)-ones .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements associated with it include H315 and H319 . Precautionary statements include P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313, and P362 .

properties

IUPAC Name

2-(1,2,3,4-tetrahydroquinolin-4-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c13-8-6-9-5-7-12-11-4-2-1-3-10(9)11/h1-4,9,12-13H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDKOHIKUJGFZOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=CC=CC=C2C1CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,2,3,4-Tetrahydroquinolin-4-YL)ethan-1-OL

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